12-Hydroxyeicosapentaenoic acid
Overview
Description
12-Hydroxyeicosapentaenoic acid is a metabolite derived from eicosapentaenoic acid, an omega-3 fatty acid. It is produced through the action of lipoxygenase enzymes and plays a significant role in various biological processes, including inflammation and cardiovascular health .
Mechanism of Action
Target of Action
12-Hydroxyeicosapentaenoic acid (12-HEPE) primarily targets macrophages and human keratinocytes . It interacts with these cells to inhibit the formation of foam cells and the expression of certain genes , respectively.
Mode of Action
12-HEPE inhibits the transformation of macrophages into foam cells in a peroxisome proliferator-activated receptor (PPAR)γ-dependent manner . In human keratinocytes, 12-HEPE inhibits the expression of two genes encoding neutrophil chemoattractants, CXCL1 and CXCL2 , via retinoid X receptor α .
Biochemical Pathways
12-HEPE is a metabolite of eicosapentaenoic acid (EPA) and is formed through the oxygenation of EPA by 12(S)-LOX . It is part of the ω3 fatty acid metabolic pathway . The 12-HEPE-PPARγ axis plays a crucial role in ameliorating the pathogenesis of atherosclerosis by inhibiting foam cell formation .
Pharmacokinetics
It is known that 12-hepe is a metabolite of epa and is found in the serum of mice fed with linseed oil, which is rich in ω3 fatty acids .
Result of Action
The action of 12-HEPE results in the inhibition of foam cell formation, which is a key factor in the development of atherosclerosis . It also inhibits the expression of genes encoding neutrophil chemoattractants in human keratinocytes , thereby reducing inflammation.
Action Environment
The action of 12-HEPE can be influenced by dietary intake. For instance, the consumption of a high-fat diet supplemented with α-linolenic acid-rich linseed oil, which is a source of ω3 fatty acids, leads to an increase in the levels of 12-HEPE . This suggests that the dietary environment can significantly influence the action, efficacy, and stability of 12-HEPE.
Biochemical Analysis
Biochemical Properties
12-HEPE interacts with various enzymes and proteins. It is a product of the 12-lipoxygenase pathway, indicating its interaction with lipoxygenase enzymes . It also interacts with the peroxisome proliferator-activated receptor (PPAR)γ , a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism.
Cellular Effects
12-HEPE has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the formation of foam cells, a type of macrophage that has ingested low-density lipoprotein . It also downregulates the expression of the genes CXCL1 and CXCL2 in keratinocytes, thereby reducing contact hypersensitivity .
Molecular Mechanism
The molecular mechanism of 12-HEPE involves its interaction with PPARγ. It inhibits the transformation of macrophages into foam cells in a PPARγ-dependent manner . This suggests that 12-HEPE exerts its effects at the molecular level by binding to PPARγ and influencing gene expression.
Temporal Effects in Laboratory Settings
It has been observed that 12-HEPE can inhibit inflammation related to contact hypersensitivity when applied topically .
Dosage Effects in Animal Models
The effects of 12-HEPE at different dosages in animal models have not been extensively studied. One study found that the administration of 12-HEPE to mice on a high-fat diet improved certain cardiovascular indices .
Metabolic Pathways
12-HEPE is involved in the omega-3 fatty acid metabolic pathway. It is a metabolite of EPA, produced through the action of the 12-lipoxygenase enzyme .
Transport and Distribution
It has been found to accumulate in the skin of mice fed with omega-3 fatty acid-rich linseed oil .
Preparation Methods
12-Hydroxyeicosapentaenoic acid is typically synthesized through enzymatic conversion of eicosapentaenoic acid using lipoxygenase enzymes. This process involves the oxidation of eicosapentaenoic acid to form the hydroxylated product . Industrial production methods may involve the use of microbial or plant-based lipoxygenase systems to achieve large-scale synthesis .
Chemical Reactions Analysis
12-Hydroxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxyeicosapentaenoic acids.
Reduction: Reduction reactions can convert it back to eicosapentaenoic acid.
Substitution: It can participate in substitution reactions with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include dihydroxyeicosapentaenoic acids and other hydroxylated derivatives .
Scientific Research Applications
12-Hydroxyeicosapentaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: It plays a role in cellular signaling and inflammation regulation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cardiovascular conditions.
Industry: It is used in the development of nutraceuticals and functional foods.
Comparison with Similar Compounds
12-Hydroxyeicosapentaenoic acid is unique compared to other similar compounds due to its specific hydroxylation pattern and biological activity. Similar compounds include:
12-Hydroxyeicosatetraenoic acid: Derived from arachidonic acid, it has different biological functions.
17,18-Epoxyeicosatetraenoic acid: Another eicosapentaenoic acid metabolite with distinct anti-inflammatory properties.
Properties
IUPAC Name |
(5Z,8Z,10E,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-QGQBRVLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345707 | |
Record name | 12-Hydroxyeicosapentaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12-HEPE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81187-21-5 | |
Record name | 12-Hydroxyeicosapentaenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081187215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxyeicosapentaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-HYDROXYEICOSAPENTAENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N395S00KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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